1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene
Description
1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a 5-propan-2-ylsulfanylpentoxy group
Properties
IUPAC Name |
1-nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12(2)19-11-7-3-6-10-18-14-9-5-4-8-13(14)15(16)17/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQODHOCLJNKGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene typically involves multi-step organic reactions. The process begins with the nitration of benzene to introduce the nitro group. This is followed by the substitution of the benzene ring with the 5-propan-2-ylsulfanylpentoxy group through electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzene ring .
Scientific Research Applications
1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanylpentoxy group can interact with various biological pathways. These interactions can lead to specific biological effects, making the compound of interest for further research .
Comparison with Similar Compounds
Nitrobenzene: A simpler analog with a nitro group attached to the benzene ring.
2-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring.
1-Nitro-2-(2-nitroprop-1-en-yl)benzene: Another nitro-substituted benzene derivative with different substituents
Uniqueness: 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both a nitro group and a 5-propan-2-ylsulfanylpentoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
